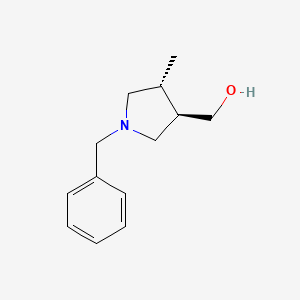

trans-1-Benzyl-4-methylpyrrolidine-3-methanol

CAS No.:

Cat. No.: VC17433637

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19NO |

|---|---|

| Molecular Weight | 205.30 g/mol |

| IUPAC Name | [(3R,4R)-1-benzyl-4-methylpyrrolidin-3-yl]methanol |

| Standard InChI | InChI=1S/C13H19NO/c1-11-7-14(9-13(11)10-15)8-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13+/m0/s1 |

| Standard InChI Key | MQIQTRXCBIVWTN-WCQYABFASA-N |

| Isomeric SMILES | C[C@H]1CN(C[C@@H]1CO)CC2=CC=CC=C2 |

| Canonical SMILES | CC1CN(CC1CO)CC2=CC=CC=C2 |

Introduction

Applications

-

Chemical Synthesis

Trans-1-Benzyl-4-methylpyrrolidine-3-methanol is widely used as an intermediate in organic synthesis. It facilitates the production of more complex organic compounds, especially those requiring precise stereochemical control. -

Drug Research

The compound exhibits potential pharmacological activity, making it a focus in drug discovery and pharmaceutical research. -

Catalysis

It functions as an amine catalyst, playing a significant role in facilitating various organic reactions.

Preparation Methods

The synthesis of trans-1-Benzyl-4-methylpyrrolidine-3-methanol can be achieved through multiple approaches:

-

Amine Exchange Reaction

-

React benzylamine with an aldehyde or ketone via amine exchange.

-

Reduce the intermediate product to yield the target compound.

-

-

Allylation Reaction

-

React a vinyl substrate with benzylamine in the presence of a strong base.

-

Perform acid treatment to isolate the final product.

-

These methods allow for efficient production while maintaining high stereochemical fidelity.

Safety Information

When handling trans-1-Benzyl-4-methylpyrrolidine-3-methanol, the following precautions must be observed:

-

Operate in well-ventilated areas to avoid inhalation of vapors or gases.

-

Wear protective clothing, including gloves and safety goggles, to prevent skin or eye contact.

-

Store in a cool, dry place away from heat sources and direct sunlight to avoid degradation.

-

Regularly check for purity and stability during storage to mitigate safety risks.

Research Implications

The compound’s dual role as both a synthetic intermediate and a potential drug candidate highlights its versatility in chemical and pharmaceutical industries. Future studies may explore its biological activity further to identify specific therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume